n-[(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methyl]prop-2-enamide
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Overview
Description
n-[(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methyl]prop-2-enamide: is a complex organic compound with a unique structure that includes a tetrahydroquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methyl]prop-2-enamide typically involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with an appropriate acylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: n-[(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives to form new substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, solvents like ethanol or acetonitrile.
Major Products: The major products formed from these reactions include various quinoline and amine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: In chemistry, n-[(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: It can be used to investigate the interactions between small molecules and biological targets .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of n-[(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydroquinoline core but lacks the prop-2-enamide group.
N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine: Similar structure with an ethyl group and cyclopentanamine moiety.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a chloro and methoxy substituent on the tetrahydroquinoline ring.
Uniqueness: n-[(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-14(17)15-10-11-8-9-16(2)13-7-5-4-6-12(11)13/h3-7,11H,1,8-10H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKHLHFJBLOGPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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